5-Phenoxypyridin-2-amine
Overview
Description
5-Phenoxypyridin-2-amine is an organic compound with the molecular formula C11H10N2O. It is a derivative of pyridine, featuring a phenoxy group at the 5-position and an amino group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenoxypyridin-2-amine involves the reaction of 2-amino-5-iodopyridine with potassium phenolate in the presence of cuprous oxide as a catalyst. The reaction is typically carried out in dimethylacetamide under reflux conditions for 24 hours. The product is then extracted with chloroform and purified by chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine.
Major Products Formed:
Substitution Reactions: Alkylated or acylated derivatives.
Oxidation Reactions: Nitroso or nitro derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
5-Phenoxypyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting tyrosine kinases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Phenoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. In medicinal chemistry, it is known to inhibit tyrosine kinases by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can modulate various cellular pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
2-Amino-5-phenoxypyridine: Similar structure but with different substitution patterns.
5-Phenoxypyridine-2-carboxylic acid: Contains a carboxyl group instead of an amino group.
5-Phenoxypyridine-2-thiol: Contains a thiol group instead of an amino group.
Uniqueness: 5-Phenoxypyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmaceutical intermediate make it a valuable compound in research and industry.
Properties
IUPAC Name |
5-phenoxypyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBJQFDQHNMAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64064-68-2 | |
Record name | 5-phenoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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